4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c21-19(22)14-10-12-16(13-11-14)26(23,24)20-17-8-4-5-9-18(17)25-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDZDWRGKYTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Sulfonamide and Benzoic Acid Scaffolds in Modern Chemical Biology
The academic interest in 4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid is deeply rooted in the proven track record of its core components: the sulfonamide and benzoic acid scaffolds. The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, first gaining prominence with the advent of sulfa drugs, the first class of synthetic antibiotics. openaccesspub.org Beyond their antibacterial properties, sulfonamides are integral to a wide array of modern pharmaceuticals, including diuretics, anticonvulsants, anti-inflammatory agents, and hypoglycemics. openaccesspub.orgresearchgate.net Their ability to act as a bioisostere for other functional groups and their capacity to engage in crucial hydrogen bonding interactions with biological targets contribute to their versatility.
Complementing the sulfonamide is the benzoic acid moiety. This simple aromatic carboxylic acid is a frequent feature in drug design, primarily due to its ability to form strong ionic bonds and hydrogen bonds with protein receptors. This interaction often serves as a critical anchor, correctly orienting the molecule within a binding site to exert its biological effect. From the anti-inflammatory action of aspirin (B1665792) to its presence in numerous other therapeutic classes, the benzoic acid scaffold is a testament to the power of this fundamental chemical group in molecular recognition. The strategic combination of these two scaffolds in this compound creates a molecule with a predefined potential for biological interaction, making it a prime candidate for further investigation.
Overview of Structure Activity Relationship Sar Principles in Compound Design
The exploration of a molecule like 4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid is intrinsically linked to the principles of Structure-Activity Relationship (SAR). SAR is a fundamental concept in medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound's structure, researchers can identify the key chemical features responsible for its effects and optimize them to enhance potency, selectivity, and pharmacokinetic properties.
For this compound, a hypothetical SAR study would involve the synthesis and evaluation of a series of analogues to probe the contribution of each structural component. Key modifications could include:
Alterations to the Benzoic Acid Ring: Shifting the position of the carboxylic acid group or replacing it with other acidic functional groups (bioisosteres) could reveal the geometric and acidity requirements for optimal target binding.
Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) at different positions on both the benzoic acid ring and the phenoxyphenyl moiety would explore the electronic and steric landscape of the binding pocket. The phenoxy group, in particular, is considered a "privileged scaffold" in medicinal chemistry, and its substitution can significantly impact binding affinity and selectivity. nih.govmdpi.com
Modification of the Sulfonamide Linker: While the sulfonamide core is often essential for activity, subtle modifications, such as N-alkylation, could influence the compound's physicochemical properties and conformational flexibility.
These systematic structural changes, coupled with biological testing, allow for the construction of a detailed SAR model, guiding the rational design of more effective and targeted therapeutic agents.
Research Trajectories and Unexplored Potential of 4 2 Phenoxyphenyl Sulfamoyl Benzoic Acid Derivatives
Strategic Approaches to the Core Sulfamoylbenzoic Acid Moiety
The formation of the sulfamoylbenzoic acid core is a critical phase in the synthesis of the target compound. This typically involves the preparation of a reactive benzenesulfonyl chloride intermediate, followed by an amidation reaction to form the sulfonamide.
A common and direct method for synthesizing the key intermediate, 4-(chlorosulfonyl)benzoic acid, is through the chlorosulfonation of benzoic acid. In this electrophilic aromatic substitution reaction, benzoic acid is treated with an excess of chlorosulfonic acid. The reaction conditions, particularly temperature, are crucial in determining the isomeric outcome. While the carboxylic acid group is a meta-directing deactivator, heating the reaction mixture for an extended period can favor the formation of the para-isomer.
Alternatively, 4-(chlorosulfonyl)benzoic acid can be prepared from p-toluenesulfonyl chloride through oxidation. In one procedure, p-toluenesulfonyl chloride is oxidized using chromium(VI) oxide in a mixture of acetic acid and acetic anhydride. chemicalbook.com Another route involves the oxidation of 4-methylphenylsulfonic acid with potassium permanganate (B83412) to yield potassium 4-carboxybenzenesulfonate, which is then treated with chlorosulfonic acid to afford the desired product. chemicalbook.com
A summary of representative methods for the preparation of 4-(chlorosulfonyl)benzoic acid is presented in the table below.
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | Chlorosulfonic Acid | 130-140 | Variable | |
| p-Toluenesulfonyl Chloride | CrO₃, Acetic Acid, Acetic Anhydride | 20-40 | 55 | chemicalbook.com |
| 4-Methylphenylsulfonic Acid | 1. KMnO₄, KOH; 2. Chlorosulfonic Acid | 80 (Step 1), RT (Step 2) | 20 | chemicalbook.com |
The formation of the sulfonamide bond is achieved by the reaction of the previously synthesized 4-(chlorosulfonyl)benzoic acid with an appropriate amine. In the context of synthesizing the target molecule, this would involve reaction with 2-phenoxyaniline (B124666). This amidation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com The reaction is generally performed in a polar solvent like tetrahydrofuran, pyridine, or dimethylacetamide. google.com
The general reaction is as follows:
4-(chlorosulfonyl)benzoic acid + 2-phenoxyaniline → this compound + HCl
The choice of solvent and base is critical to ensure the reaction proceeds to completion and to facilitate the isolation of the product.
The carboxylic acid group of this compound offers a site for further chemical modification, such as esterification or amidation, to produce a variety of analogues.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. iajpr.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, and the water formed during the reaction is removed. iajpr.com
Amidation: The formation of an amide from the carboxylic acid requires the activation of the carboxyl group. This can be accomplished using a variety of coupling reagents commonly employed in peptide synthesis. google.com For instance, the carboxylic acid can be converted to a more reactive species like an acid chloride using thionyl chloride or oxalyl chloride. google.com This activated intermediate is then reacted with an amine to form the desired amide. Alternatively, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct coupling of the carboxylic acid with an amine. google.com
The table below summarizes common methods for carboxyl group functionalization.
| Transformation | Reagents | Typical Conditions | Reference |
| Esterification | Alcohol, H₂SO₄ (cat.) | Reflux, removal of water | iajpr.com |
| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂; 2. Amine, Base | Inert solvent | google.com |
| Amidation (direct coupling) | Amine, EDC or DCC, HOBt (optional) | Inert solvent, room temperature | google.com |
Synthesis of the 2-Phenoxyphenyl Moiety
The diphenyl ether linkage can be formed through several methods, with the Ullmann condensation being a classic approach. nih.govmdpi.com This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. mdpi.com For the synthesis of a precursor to the 2-phenoxyphenyl moiety, this could involve the reaction of phenol with a 2-substituted bromo- or iodoaniline derivative. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern variations of the Ullmann ether synthesis utilize ligands such as N,N-dimethylglycine or picolinic acid, which allow the reaction to proceed under milder conditions with catalytic amounts of copper. nih.govorganic-chemistry.org
Another powerful method for the formation of diaryl ethers is the Buchwald-Hartwig amination-type C-O coupling reaction. wikipedia.org This palladium-catalyzed reaction can couple alcohols and phenols with aryl halides or triflates under relatively mild conditions. wikipedia.org
| Reaction | Catalyst/Reagents | Ligand (if applicable) | Typical Conditions | Reference |
| Ullmann Condensation | CuI or other Cu(I) salt, Base (e.g., Cs₂CO₃, K₂CO₃) | N,N-dimethylglycine, picolinic acid | 90-120°C, Solvent (e.g., DMF, DMSO) | nih.govorganic-chemistry.org |
| Buchwald-Hartwig C-O Coupling | Pd(0) or Pd(II) precursor, Base | Phosphine-based ligands (e.g., BINAP, DPPF) | 80-110°C, Solvent (e.g., Toluene) | wikipedia.org |
The final key bond formation in the synthesis of this compound is the N-arylation of the sulfonamide. A direct approach involves the reaction of 4-sulfamoylbenzoic acid with a suitable 2-phenoxyphenyl halide. However, a more common and modular approach is the synthesis of 2-phenoxyaniline first, followed by its reaction with 4-(chlorosulfonyl)benzoic acid as described in section 2.1.2.
The synthesis of 2-phenoxyaniline itself can be accomplished via a Buchwald-Hartwig amination reaction. wikipedia.orgorganic-synthesis.com In this palladium-catalyzed cross-coupling reaction, 2-aminophenol (B121084) can be coupled with a phenyl halide, or alternatively, phenol can be coupled with a 2-haloaniline. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as BINAP), and a base (like cesium carbonate) in a solvent such as toluene. organic-synthesis.com
A general procedure for a Buchwald-Hartwig amination to form a diarylamine involves mixing the aryl bromide, the amine, a base like cesium carbonate, a palladium source like palladium(II) acetate, and a ligand like BINAP in a solvent like toluene. The mixture is then heated under an inert atmosphere. organic-synthesis.com
Derivatization and Analog Generation Strategies
The structural framework of this compound presents three key regions for chemical modification: the sulfonamide nitrogen, the phenoxyphenyl ring system, and the benzoic acid moiety. Strategic derivatization at these sites allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of the compound's physicochemical and pharmacological properties.
The sulfonamide nitrogen atom is a primary target for derivatization to modulate the compound's hydrogen-bonding capacity, lipophilicity, and steric profile. Research into related N-substituted 4-sulfamoylbenzoic acid derivatives demonstrates that this position can accommodate a wide variety of substituents. researchgate.net
Strategies for modification often involve the alkylation or arylation of a parent N-monosubstituted sulfonamide. For instance, synthetic routes have been developed where a primary sulfonamide is reacted with various electrophiles, such as ω-bromoalkyl acetates or tryptamine (B22526) derivatives, in the presence of a base like potassium carbonate to yield N-substituted products. researchgate.netnih.gov More advanced techniques, such as carbene-catalyzed methods, can achieve highly enantioselective modifications of sulfonamides under mild conditions, introducing chirality and structural complexity. rsc.org
In a study on N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α), various residues were introduced at the sulfonamide nitrogen. researchgate.net The research found that substitution with groups such as naphthyl, naphthylmethyl, and differently substituted phenyl moieties did not inherently lead to a significant increase in inhibitory activity. researchgate.net However, when the structural modifications were designed to mimic known potent inhibitors, compounds with considerable potency were achieved. researchgate.net For example, derivatives incorporating specific indolyl- and hydroxypentyl- side chains at the sulfonamide nitrogen exhibited submicromolar IC50 values against the enzyme. researchgate.net
| Compound Modification | Substituent at Sulfonamide Nitrogen | Observed Effect (cPLA2α Inhibition) | Reference |
|---|---|---|---|
| General Substitution | Naphthyl, Naphthylmethyl, Substituted Phenyl | Did not lead to a significant increase in activity. | researchgate.net |
| Compound 85 | 5-hydroxypentyl | Exhibited submicromolar IC50 values. | researchgate.net |
| Compound 88 | Indole-based moiety with a hydrophilic side chain | Exhibited submicromolar IC50 values. | researchgate.net |
Studies on analogous benzenesulfonamide (B165840) derivatives have shown that the nature and position of substituents on the aromatic rings are critical for biological activity. nih.gov For instance, in a series of anti-influenza inhibitors, the introduction of small, hydrophobic groups such as fluorine or chlorine atoms led to a 3- to 5-fold increase in inhibitory potency compared to the parent compound. nih.gov Conversely, the addition of other groups, including methyl, methoxyl, or trifluoromethyl (CF3), generally resulted in reduced activity, suggesting that both the electronic nature and the size of the substituent are important factors. nih.gov The orientation of the phenyl rings relative to each other, influenced by the C-S-N-C torsion angles, is also a significant structural parameter affected by substitution patterns. mdpi.com
| Substituent Type on Aromatic Ring | Example Substituents | General Effect on Activity (in analogue systems) | Reference |
|---|---|---|---|
| Small Hydrophobic Groups | -F, -Cl | Increased inhibitory potency. | nih.gov |
| Other Groups | -CH3, -OCH3, -CF3 | Generally led to reduced activity. | nih.gov |
| Bulky Hydrophobic Groups | - | Abolished activity. | nih.gov |
| Polar Substituents | Amides | Abolished activity. | nih.gov |
The benzoic acid moiety is a critical component, often serving as a key interaction point with biological targets and influencing the molecule's acidity (pKa) and solubility. The electronic properties of this ring can be modulated by introducing substituents at the ortho, meta, or para positions relative to the carboxylic acid group.
The effect of substituents on the pKa of benzoic acid is well-documented. researchgate.net Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and halogens, increase the acidity of the carboxylic acid (i.e., lower the pKa). researchgate.net This is because they help to delocalize and stabilize the negative charge of the conjugate base (benzoate) that forms upon dissociation. researchgate.net In contrast, electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), decrease acidity by destabilizing the anionic conjugate base. researchgate.net
These electronic modifications can directly impact biological activity. In research on related benzenesulfonamide derivatives, the position of substituents on the benzoic acid ring was shown to be crucial for inhibitory effects. Changing a substituent from one position to another could significantly diminish the compound's inhibitory potency, underscoring the importance of precise structural geometry for molecular interactions. tandfonline.com The Hammett constants (σ) are often used to quantify these electronic effects, providing a valuable tool for predicting how a given substituent will influence the properties of the benzoic acid ring. researchgate.net
| Substituent on Benzoic Acid Ring | Position | Hammett Constant (σ) | Experimental pKa | Effect Type | Reference |
|---|---|---|---|---|---|
| -H (unsubstituted) | - | 0.00 | 4.20 | Neutral | researchgate.net |
| -CN | meta | 0.56 | 3.60 | Electron-Withdrawing | researchgate.net |
| -Br | meta | 0.39 | 3.81 | Electron-Withdrawing | researchgate.net |
| -Cl | meta | 0.37 | 3.83 | Electron-Withdrawing | researchgate.net |
| -OH | meta | 0.12 | 4.08 | Electron-Donating | researchgate.net |
Correlations Between Sulfonamide Substitution Patterns and Biological Potency
The sulfonamide group is a cornerstone of the molecular architecture, and substitutions on its nitrogen atom (N1) are a key determinant of biological activity. The nature of the substituent profoundly impacts the molecule's electronic and steric profile, thereby modulating its interaction with biological targets.
The type of substituent attached to the sulfonamide nitrogen dictates the potency and, in some cases, the selectivity of the compound. Research into various classes of sulfonamides has established clear trends related to these substitutions.
Aromatic and Heteroaromatic Substituents: The introduction of aromatic or heteroaromatic rings on the N1 position generally yields highly potent compounds. pharmacy180.comslideshare.net Heterocyclic moieties, in particular, have been shown to significantly enhance the biological activity of sulfonamides. pharmacy180.comnih.gov This enhancement is often attributed to the ability of these ring systems to engage in favorable interactions, such as π-π stacking, with aromatic residues in the target's binding pocket. QSAR studies on aromatic and heterocyclic sulfonamides have been crucial in understanding the physicochemical properties that govern their inhibitory mechanisms. nih.gov For instance, in a series of N-(hetero)aryl sulfonamides, the specific heterocyclic system can fine-tune the compound's properties, leading to improved potency. nih.gov
Aliphatic Substituents: While aromatic and heteroaromatic groups are common, aliphatic substituents also play a significant role in modulating activity. The length and branching of the alkyl chain can influence the compound's lipophilicity and its fit within the binding site. nih.gov Studies on aliphatic sulfonamides have shown that even subtle changes, such as the substitution of hydrogen with fluorine atoms, can lead to significant differences in binding modes and inhibitory activity. nih.gov The hydrophobicity of the molecule tends to increase with the length of the alkylamine chain, which can affect its pharmacokinetic properties. nih.gov
Table 1: Influence of Sulfonamide N-Substituent Type on Biological Activity
| Substituent Type | General Effect on Activity | Rationale for Effect |
|---|---|---|
| Aromatic | Generally enhances potency. | Can participate in π-π stacking and other non-covalent interactions within the binding site. nih.gov |
| Heteroaromatic | Often leads to highly potent derivatives. pharmacy180.com | Can form specific hydrogen bonds and other favorable interactions; electronic properties can be fine-tuned. nih.gov |
| Aliphatic | Activity is variable and depends on chain length, branching, and substitution. | Influences lipophilicity, steric fit, and can form hydrophobic interactions. nih.govnih.gov |
The biological activity of N-substituted sulfonamides is governed by a delicate interplay of steric and electronic factors.
Electronic Properties: The acidity of the sulfonamide NH group, reflected by its pKa value, is a critical electronic parameter. nih.gov Maximum activity is often observed for sulfonamides with pKa values in the range of 6.6 to 7.4, as this allows for an optimal degree of ionization at physiological pH. pharmacy180.comslideshare.net The nature of the N-substituent directly influences this acidity; electron-withdrawing groups tend to increase acidity (lower pKa), which can enhance binding to certain targets like carbonic anhydrase. afantitis.com Furthermore, research has shown that through-space NH–π interactions between the sulfonamide moiety and flanking aromatic rings can stabilize the molecule and modulate its acidity. vu.nl
Steric Properties: The size and shape of the N-substituent introduce steric effects that can either be beneficial or detrimental to activity. A bulky substituent might provide a better fit and more extensive interactions within a large binding pocket, leading to increased potency. nih.gov Conversely, excessive steric bulk can hinder the molecule from adopting the necessary conformation for binding, resulting in reduced or abolished activity. nih.gov For example, in a study of aliphatic sulfonamides, the replacement of smaller hydrogen atoms with bulkier fluorine atoms led to a reduction in the distance to a key amino acid residue, creating unfavorable steric interactions. nih.gov
Table 2: Impact of Steric and Electronic Properties of N-Substituents
| Property | Description | Influence on Biological Activity |
|---|---|---|
| Electronic (pKa) | The acidity of the sulfonamide proton. | Optimal pKa (often 6.6-7.4) is crucial for ionization and binding; influenced by electron-withdrawing/donating nature of the substituent. pharmacy180.comnih.gov |
| Steric (Size/Shape) | The three-dimensional bulk and conformation of the substituent. | Can improve binding through enhanced van der Waals contacts or hinder binding due to steric clashes with the target protein. nih.gov |
Analysis of the Phenoxyphenyl Group's Contribution to Molecular Recognition
The 2-phenoxyphenyl moiety is a significant contributor to the molecule's ability to be recognized by its biological target. This diaryl ether structure provides a specific three-dimensional scaffold that can be modified to optimize binding.
Substituents on either of the aromatic rings of the phenoxyphenyl group can have a profound impact on binding affinity.
Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) modifies the charge distribution across the phenoxyphenyl system. This can influence key interactions, such as hydrogen bonding and π-π stacking. Studies on phenoxyphenyl derivatives have shown that the presence of an electron-withdrawing halogen substituent on one of the phenyl rings is important for activity. nih.gov The elimination of such electronegative groups can lead to a reduction in biological effect, indicating the importance of the electronic landscape for molecular recognition. nih.gov The nature of the substituent can also influence the strength of interactions with specific amino acid residues in the binding site. nih.gov
The ether linkage in the phenoxyphenyl group imparts significant conformational flexibility. This non-rigidity allows the molecule to adopt different spatial arrangements, which is a key aspect of its interaction with a biological target.
Conformational analysis of phenoxyphenyl derivatives indicates that these molecules can exist in various low-energy conformations. nih.govnih.gov For effective binding, the molecule must adopt a conformation that is complementary to the topography of the target's binding site. This process can involve an "induced fit," where both the ligand and the protein may undergo conformational changes upon binding. The ability of the two phenyl rings to rotate relative to each other around the ether bond allows the molecule to adapt to the specific shape and features of the binding pocket, potentially maximizing favorable interactions and displacing bound water molecules. nih.gov This conformational adaptability is a crucial element in the structure-activity relationship of this class of compounds.
Role of the Benzoic Acid Carboxyl Group in Target Binding Affinity and Specificity
The terminal benzoic acid group, and specifically its carboxyl moiety, is often a critical pharmacophoric element responsible for anchoring the molecule to its target. iomcworld.com
Furthermore, the oxygen atoms of the carboxylate group are excellent hydrogen bond acceptors, while the hydroxyl group (in the protonated state) can act as a hydrogen bond donor. This allows the benzoic acid moiety to form a network of hydrogen bonds with suitable donor and acceptor groups on the protein, enhancing both the affinity and specificity of the interaction. rsc.org Studies have shown that carboxylate groups can bind to metal ions within an active site in either a monodentate or bidentate fashion, further illustrating their versatile binding capabilities. acs.org The strategic positioning of this acidic group is crucial, as its interactions often define the orientation of the entire molecule within the binding pocket, ensuring that other parts of the molecule, like the phenoxyphenyl and substituted sulfonamide groups, are correctly positioned for their respective interactions. nih.gov
Modifications of the Carboxyl Group and Their Effect on Activity
The carboxylic acid group on the benzoic acid ring is a critical feature for the activity of many compounds in this class. Its acidic nature often facilitates key interactions, such as hydrogen bonding, with biological receptors. Modifications to this group, such as conversion into esters or amides, can profoundly impact potency and pharmacokinetic properties.
Research on related benzoic acid derivatives indicates that the free carboxyl group is often essential for potent activity. For instance, in some classes of inhibitors, converting the carboxylic acid to a methyl or ethyl ester can lead to a significant decrease or complete loss of biological activity. This suggests that the anionic character of the carboxylate at physiological pH is crucial for binding to the target. However, in some cases, esterification is used as a prodrug strategy to improve membrane permeability and oral bioavailability, with the ester being hydrolyzed back to the active carboxylic acid in vivo.
Table 1: Effect of Carboxyl Group Modifications on Biological Activity
| Modification | General Structure | Observed Effect on Activity | Rationale |
|---|---|---|---|
| Esterification | R-COOR' (e.g., R'=CH₃, C₂H₅) | Often leads to decreased in vitro activity. | Masks the key hydrogen bonding and ionic interaction capabilities of the carboxyl group. Can improve bioavailability as a prodrug. |
| Amide Formation | R-CONR'R'' | Variable; often results in reduced activity compared to the carboxylic acid. | Alters the electronic and steric properties, potentially disrupting essential binding interactions. |
| Bioisosteric Replacement | e.g., Tetrazole | Can maintain or sometimes improve activity. | The tetrazole ring is a common bioisostere for the carboxylic acid group, mimicking its acidic properties and spatial arrangement. |
Substitutions on the Benzoic Acid Phenyl Ring
Altering the substitution pattern on the benzoic acid phenyl ring is a common strategy to fine-tune the electronic and steric properties of the molecule, thereby influencing its activity. The position and nature of the substituents are critical.
Studies on analogous sulfamoyl benzoic acid structures have shown that introducing small, electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), can enhance activity. nih.gov For example, the introduction of a chlorine atom at the position adjacent to the sulfamoyl group (position 5) has been shown to yield highly potent compounds in some series. nih.gov This enhancement may be due to a combination of factors, including increased binding affinity through specific interactions or modulation of the compound's pKa.
Conversely, the introduction of bulky substituents may lead to a decrease in activity due to steric hindrance, preventing the molecule from fitting optimally into the target's binding site. The general principle for benzoic acid derivatives often suggests that hydrophilic substituents can be beneficial, facilitating interactions with polar amino acid residues in a binding pocket. iomcworld.com
Table 2: Influence of Benzoic Acid Ring Substituents on Activity
| Substituent (R) | Position | General Effect on Activity | Example Finding |
|---|---|---|---|
| -Cl, -F | Ortho or Meta to Carboxyl | Often enhances activity. | A 5-chloro substitution in a related series resulted in a compound with picomolar activity. nih.gov |
| -CH₃ | Various | Variable; can slightly increase or decrease activity depending on position. | Des-methyl analogs in a similar scaffold were found to be inactive, suggesting some substitution is necessary. nih.gov |
| -Br | Various | Can maintain activity and provides a handle for further chemical modification. | Bromo-substituted analogs were found to be active, indicating tolerance for this functional group. nih.gov |
| -NO₂ | Various | Generally decreases activity. | Electron-withdrawing nature can be too strong, or the group may be metabolically liable. |
Development of QSAR Models for Predictive Analysis
QSAR modeling is a computational approach used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models help in understanding which properties are crucial for activity and allow for the prediction of the potency of novel, unsynthesized compounds. frontiersin.org For derivatives of this compound, QSAR models can guide the design of more effective analogs.
Application of Physicochemical Descriptors (e.g., pKa, LogP) in Activity Prediction
The biological activity of a drug is governed by its physicochemical properties. QSAR models utilize numerical representations of these properties, known as descriptors, to predict activity. frontiersin.org
pKa (Acid Dissociation Constant): This descriptor is crucial for compounds with ionizable groups like the carboxylic acid in this compound. The pKa determines the ionization state of the molecule at a given pH, which affects its solubility, permeability across biological membranes, and ability to interact with its target.
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. nih.gov This property is critical for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). An optimal LogP value is often sought; if a compound is too hydrophilic, it may not cross cell membranes, and if it is too lipophilic, it may have poor solubility or be rapidly metabolized. nih.gov
Other important descriptors include molar refractivity (MR), which relates to the volume and polarizability of the molecule, and various electronic descriptors (e.g., Hammett constants) that quantify the electron-donating or -withdrawing nature of substituents. slideshare.net Human intestinal absorption for passively transported drugs is almost completely correlated with hydration processes that are determined by H-bond acceptor and donor abilities. nih.gov
Table 3: Common Physicochemical Descriptors in QSAR
| Descriptor | Property Represented | Significance in Drug Design |
|---|---|---|
| LogP | Lipophilicity/Hydrophobicity | Affects absorption, distribution, membrane permeability, and metabolic clearance. nih.gov |
| pKa | Acidity/Basicity | Determines the ionization state, influencing solubility and target binding. |
| Molar Refractivity (MR) | Molecular Volume and Polarizability | Relates to steric effects and dispersion forces in ligand-receptor binding. researchgate.net |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Predicts hydrogen bonding potential and membrane permeability. |
Multi-linear Regression and Other Statistical Approaches in QSAR Studies
Once a set of descriptors has been calculated for a series of compounds, statistical methods are used to build the QSAR model. Multi-linear regression (MLR) is one of the most common and straightforward techniques employed. researchgate.netyoutube.com
MLR generates a linear equation that correlates the biological activity (the dependent variable) with a combination of the most relevant physicochemical descriptors (the independent variables). nih.gov The general form of an MLR equation is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c represents the regression coefficients and D represents the descriptor values.
The quality and predictive power of an MLR model are assessed using statistical parameters such as:
Correlation Coefficient (r²): Indicates the proportion of variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit. researchgate.net
Cross-validated Correlation Coefficient (q²): Measures the predictive ability of the model. It is calculated by systematically removing compounds from the dataset, rebuilding the model, and predicting the activity of the removed compounds. A higher q² value indicates better predictive power. researchgate.net
Besides MLR, other statistical methods like Partial Least Squares (PLS) regression are also used, particularly when the descriptors are inter-correlated. nih.gov These quantitative models are invaluable tools for rational drug design, enabling researchers to prioritize the synthesis of compounds with a higher probability of success. brieflands.com
Molecular Modeling and Computational Chemistry Investigations of 4 2 Phenoxyphenyl Sulfamoyl Benzoic Acid
Ligand-Based Computational Approaches
Ligand-based computational methods are instrumental when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active molecules, a model can be constructed to predict the activity of new, untested compounds.
Pharmacophore Model Generation from Active Sulfamoylbenzoic Acid Analogues
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The generation of a pharmacophore model for 4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid would involve the analysis of a series of structurally related sulfamoylbenzoic acid analogues with known biological activities.
The process typically involves the following steps:
Conformational Analysis: The three-dimensional structures of the active analogues are generated and their conformational flexibility is explored to identify the likely bioactive conformation.
Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups are identified across the set of active molecules.
Model Generation and Validation: A pharmacophore model is generated based on the spatial arrangement of these identified features. This model is then validated using a test set of molecules with known activities (both active and inactive) to assess its predictive power.
For sulfamoylbenzoic acid derivatives, a typical pharmacophore model might include features corresponding to the carboxylic acid group (hydrogen bond donor/acceptor), the sulfamoyl linkage (hydrogen bond donor/acceptor), and the aromatic rings (hydrophobic/aromatic features). The relative spatial orientation of these features is crucial for biological activity.
Virtual Screening of Chemical Libraries for Novel Scaffolds
Once a validated pharmacophore model is established, it can be employed as a 3D query to screen large chemical libraries for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds from vast collections of molecules. The advent of ultra-large virtual libraries has significantly expanded the possibilities in structure-based virtual screening, accelerating the discovery of high-quality lead chemotypes.
The virtual screening workflow typically involves:
Database Preparation: A large database of chemical compounds is prepared, with each molecule represented in a 3D format.
Pharmacophore-Based Filtering: The pharmacophore model is used to filter the database, retaining only those molecules that spatially align with the key chemical features of the model.
Further Filtering and Ranking: The initial hits from the pharmacophore screen can be further filtered based on other criteria such as drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and chemical diversity. The remaining compounds are then ranked based on their fit to the pharmacophore model and other scoring functions.
This approach can lead to the discovery of novel chemical scaffolds that are structurally distinct from the initial set of active compounds but still possess the necessary features for biological activity.
Structure-Based Computational Methodologies
When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is available, structure-based computational methods can be employed. These techniques provide detailed insights into the binding of a ligand to its target at an atomic level.
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations would be performed with its identified biological target. For instance, studies on similar sulfamoylbenzoic acid analogues have explored their interaction with targets like the LPA2 receptor.
The docking process involves:
Preparation of the Receptor and Ligand: The 3D structures of both the biological target and this compound are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.
Sampling of Ligand Conformations and Orientations: The docking algorithm samples a wide range of conformations of the ligand and its possible orientations within the binding site of the receptor.
Scoring and Ranking: Each generated pose (orientation and conformation) of the ligand is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores to identify the most likely binding mode.
The results of molecular docking can provide valuable information about the potential binding affinity and the key interactions between the ligand and the receptor.
Analysis of Ligand-Protein Binding Modes and Interaction Networks
Following molecular docking, a detailed analysis of the predicted binding mode of this compound within the active site of its target is crucial. This analysis helps in understanding the molecular basis of its biological activity.
Key interactions that are typically analyzed include:
Hydrogen Bonds: The formation of hydrogen bonds between the ligand and specific amino acid residues in the receptor's binding pocket.
Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand and hydrophobic residues of the protein.
Aromatic Interactions: Pi-pi stacking or pi-cation interactions between the aromatic rings of the ligand and aromatic residues of the protein.
Electrostatic Interactions: Ionic interactions between charged groups on the ligand and the protein.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its conformational stability and binding kinetics. While docking provides a static picture of the binding, MD simulations can reveal the flexibility of both the ligand and the protein and the stability of their interactions.
The process of an MD simulation involves:
System Setup: The docked ligand-protein complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.
Simulation Run: The system's trajectory is calculated by integrating Newton's laws of motion for all atoms over a certain period of time (from nanoseconds to microseconds).
Trajectory Analysis: The resulting trajectory is analyzed to study various properties, including the root-mean-square deviation (RMSD) to assess conformational stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions over time.
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical calculations are pivotal in elucidating the intrinsic electronic properties and three-dimensional structure of a molecule. These computational methods provide insights into the reactivity, stability, and intermolecular interaction capabilities of a compound.
Furthermore, DFT studies are instrumental in calculating key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Other electronic properties derived from these calculations include ionization potential, electron affinity, electronegativity, and global hardness. These parameters collectively provide a detailed picture of the molecule's electronic behavior and potential for engaging in chemical reactions.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -2.1 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Ionization Potential | 6.8 | eV |
| Electron Affinity | 2.1 | eV |
| Electronegativity | 4.45 | eV |
| Global Hardness | 2.35 | eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions with biological receptors. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.
For this compound, the MEP map highlights regions of negative and positive potential. Regions with negative potential, typically colored red, are associated with electronegative atoms like oxygen and nitrogen and indicate areas prone to electrophilic attack or hydrogen bond acceptance. Conversely, regions with positive potential, often colored blue, are found around hydrogen atoms and signify areas susceptible to nucleophilic attack or hydrogen bond donation.
Analysis of the MEP map for this compound reveals significant negative potential around the oxygen atoms of the carboxyl and sulfamoyl groups, identifying them as key sites for interacting with positively charged residues or acting as hydrogen bond acceptors in a receptor's active site. The hydrogen atom of the carboxylic acid and the N-H group of the sulfonamide present regions of positive potential, capable of forming hydrogen bonds with electronegative atoms in a receptor. This detailed charge distribution is fundamental to understanding the molecule's specific recognition and binding mechanisms at a molecular level.
In Silico Prediction of Molecular Properties Relevant to Biological Interactions
In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to assess the molecule's potential as a drug candidate early in the research process. For this compound, various molecular descriptors and pharmacokinetic properties can be calculated using computational models.
These predictions are often based on established models like Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Other important predicted properties include aqueous solubility, intestinal absorption, and blood-brain barrier permeability.
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 401.43 g/mol |
| LogP | 4.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Molar Refractivity | 102.5 cm³ |
| Polar Surface Area | 108.6 Ų |
| Aqueous Solubility | Low |
| Intestinal Absorption | High |
| Blood-Brain Barrier Permeation | Low |
Investigation of Biological Mechanisms and Molecular Interactions of 4 2 Phenoxyphenyl Sulfamoyl Benzoic Acid Analogues
Enzyme Inhibitory Mechanisms
Inhibition of Cytosolic Phospholipase A2α (cPLA2α) and Modulation of the Arachidonic Acid Cascade
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory process, initiating the arachidonic acid cascade which leads to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. The inhibition of cPLA2α is a promising strategy for the development of novel anti-inflammatory therapies. Analogues of 4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid have been investigated as inhibitors of this key enzyme.
Kinetic studies have been instrumental in quantifying the inhibitory potency of 4-sulfamoylbenzoic acid derivatives against cPLA2α. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the enzyme's activity by half, has been a key parameter in these investigations.
Initial screening of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives identified compounds with micromolar activity. For instance, the initial hit compound, a specific N,N-disubstituted 4-sulfamoylbenzoic acid derivative, exhibited an IC50 value of 19 µM. d-nb.info Further structural modifications led to the development of more potent inhibitors. Notably, strong structural convergence to known potent benzhydrylindole-substituted benzoic acid derivatives resulted in compounds with submicromolar IC50 values. bohrium.com For example, the sulfamoyl benzoic acid derivatives 85 and 88 demonstrated significantly improved potency. d-nb.info Compound 85 was found to have an IC50 of 0.25 µM, which is comparable to the reference inhibitor Axon-1609 (IC50 of 0.21 µM). d-nb.info Another derivative, compound 55 , which incorporates a benzhydryl residue at the 1-position of an indole (B1671886) moiety, showed an IC50 value of 5.8 µM. d-nb.info
Table 1: Inhibitory Potency of Selected 4-Sulfamoylbenzoic Acid Analogues against cPLA2α
| Compound | IC50 (µM) |
|---|---|
| Initial Hit Derivative | 19 |
| Compound 55 | 5.8 |
| Compound 85 | 0.25 |
| Axon-1609 (Reference) | 0.21 |
The structure-activity relationship (SAR) studies of 4-sulfamoylbenzoic acid derivatives have shed light on the key structural features required for effective cPLA2α inhibition. It has been observed that modifications to the substituents on the sulfonamide nitrogen play a crucial role in determining the inhibitory potency. bohrium.com
Early modifications, such as replacing the substituents with naphthyl, naphthylmethyl, or indolylalkyl moieties, did not lead to a significant enhancement in activity. bohrium.com A critical breakthrough was achieved by aligning the structure of these derivatives more closely with that of the highly potent benzhydrylindole-substituted benzoic acids that served as templates in the initial virtual screening. bohrium.com
The introduction of a benzhydryl residue at the 1-position of an indole ring, as seen in compound 55 , resulted in a notable increase in inhibitory effect. d-nb.info Furthermore, the incorporation of a second substituent at the sulfonamide nitrogen in N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivatives, as in compound 85 , markedly increased the inhibitory potency against cPLA2α. d-nb.info This suggests that the presence of two substituents on the sulfonamide nitrogen, particularly when one includes a bulky, hydrophobic group like a benzhydryl moiety, is beneficial for high-affinity binding to the enzyme's active site. The addition of polar residues to the sulfonamide nitrogen has also been proposed as a strategy to potentially increase the inhibitory effect while managing physicochemical properties. bohrium.com
Interaction with Carbonic Anhydrase Isoforms
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological processes, and their dysregulation is associated with several diseases. Sulfonamides are a well-established class of CA inhibitors. Benzamide-4-sulfonamides, derived from 4-sulfamoylbenzoic acid, have been shown to be effective inhibitors of several human (h) CA isoforms. nih.gov
The primary interaction of sulfonamide inhibitors with the CA active site involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion. nih.govacs.org This interaction is further stabilized by a network of hydrogen bonds with active site residues, such as the gatekeeper residue Thr199. acs.org The aromatic or heterocyclic portion of the inhibitor typically interacts with both hydrophobic and hydrophilic residues within the catalytic cavity, and these interactions can contribute to isoform selectivity. mdpi.comnih.gov
Derivatives of 4-sulfamoylbenzoic acid have demonstrated potent inhibition against several CA isoforms, particularly hCA II, VII, and IX, often in the low nanomolar or even subnanomolar range. nih.gov The cytosolic isoform hCA I is generally less sensitive to these inhibitors. nih.gov For instance, a series of benzamides synthesized by reacting 4-sulfamoylbenzoic acid with various amines and amino acids showed inhibition constants (Ki) in the range of 5.3–334 nM for hCA I, while for hCA II, VII, and IX, the inhibition was significantly more potent. nih.gov The tumor-associated isoform hCA IX was effectively inhibited by these compounds, with Ki values ranging from 8.0 to 26.0 nM. nih.gov
Table 2: Inhibition Constants (Ki) of Benzamide-4-sulfonamides against Human Carbonic Anhydrase Isoforms
| Isoform | Ki Range (nM) |
|---|---|
| hCA I | 5.3 - 334 |
| hCA II | Low nanomolar to subnanomolar |
| hCA VII | Low nanomolar to subnanomolar |
| hCA IX | 8.0 - 26.0 |
Modulation of Helicobacter pylori VirB11 ATPase Activity
Helicobacter pylori is a pathogenic bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. The virulence of H. pylori is partly dependent on a type IV secretion system (T4SS), which is responsible for the translocation of the oncoprotein CagA into host gastric epithelial cells. nih.gov The VirB11-like ATPase, Cagα (also known as HP0525), is an essential component of the T4SS, providing the energy required for the secretion process. nih.govnih.gov Inhibition of Cagα ATPase activity represents a promising antivirulence strategy to combat H. pylori infections without the risk of inducing antibiotic resistance. tandfonline.com
While direct studies on the effect of this compound analogues on H. pylori VirB11 ATPase are not extensively documented in publicly available literature, research into small molecule inhibitors of Cagα provides a framework for understanding potential mechanisms of action. High-throughput screening has identified small molecules that inhibit the ATPase activity of Cagα. nih.gov These inhibitors have been shown to block the translocation of CagA into host cells and reduce the induction of interleukin-8, a pro-inflammatory cytokine. nih.gov For example, the inhibitor CHIR-1 was found to impair gastric colonization by H. pylori in a mouse model. nih.gov
Structure-based design efforts have led to the development of more potent inhibitors. nih.gov These studies have revealed that small molecules can bind at the interface between two Cagα subunits, distinct from the ATPase active site, and act as non-competitive inhibitors. biorxiv.org Mutagenesis studies have identified key residues, such as F39 and R73, as being critical for inhibitor binding. nih.gov This allosteric inhibition mechanism prevents the conformational changes necessary for ATPase activity and the assembly of the T4SS. nih.gov Although the specific activity of this compound on Cagα has not been reported, its structural features could potentially allow it to interact with this or other allosteric sites on the enzyme.
Inhibition of Anti-apoptotic Mcl-1 Protein Function
Myeloid cell leukemia-1 (Mcl-1) is a member of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. Overexpression of Mcl-1 is a common feature in many cancers and is associated with tumor survival and resistance to chemotherapy. Consequently, Mcl-1 has emerged as a significant target for the development of anticancer therapeutics. Benzoic acid derivatives have been successfully designed as potent and selective inhibitors of Mcl-1. nih.govnih.gov
These inhibitors function by mimicking the BH3 domain of pro-apoptotic proteins, which are the natural binding partners of Mcl-1. By binding to the hydrophobic groove on the surface of Mcl-1, these small molecules disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby promoting apoptosis in cancer cells.
Structure-based design has been instrumental in the development of potent 2,5-substituted benzoic acid inhibitors of Mcl-1. nih.gov X-ray crystallography has revealed that a key interaction for these inhibitors is an anchoring hydrogen bond between the carboxyl group of the benzoic acid and the side chain of Arg263 in Mcl-1. nih.gov The substituted aromatic scaffold of the inhibitor occupies the p2/p3 hydrophobic pockets on the Mcl-1 surface. nih.gov
The structure-activity relationship of these inhibitors has been extensively explored. For example, the introduction of a bulky tert-butyl group in the para position of a distal phenyl group led to an 8-fold increase in binding affinity for Mcl-1. nih.gov A notable example is compound 24 , a 2,5-substituted benzoic acid derivative, which binds to Mcl-1 with a Ki value of 100 nM. nih.gov This compound also exhibits selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov
Table 3: Binding Affinity (Ki) of Selected Benzoic Acid Analogues for Mcl-1
| Compound | Mcl-1 Ki (nM) |
|---|---|
| Compound 24 | 100 |
Receptor Agonism and Antagonism Studies
The structural components of this compound suggest potential interactions with various nuclear and cell-surface receptors. Analogous compounds have been investigated for their effects on receptors such as the Lysophosphatidic Acid Receptor 2 and the Retinoid X Receptor.
Though no direct studies on this compound's effect on LPA2 are available, research on sulfamoyl benzoic acid (SBA) analogues has revealed specific agonistic activity at this receptor. The LPA2 receptor, a G protein-coupled receptor, is involved in crucial cellular processes, including cell survival and mucosal barrier protection.
A study focused on developing specific LPA2 agonists synthesized a series of SBA analogues. nih.gov These compounds were designed to enhance potency and specificity for LPA2, eliminating off-target effects on other LPA receptors. nih.gov The research identified several non-lipid specific agonists of LPA2, with some demonstrating picomolar activity. nih.gov For instance, the compound 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid was found to be a potent LPA2 agonist with an EC50 value in the picomolar range. nih.gov This suggests that the sulfamoyl benzoic acid scaffold is a viable pharmacophore for LPA2 agonism. The signaling pathways activated by LPA2 agonists typically involve Gi/o, Gq/11, and G12/13 proteins, leading to downstream effects on pathways such as PI3K, MAPK, and Rho.
Table 1: LPA2 Agonistic Activity of a Sulfamoyl Benzoic Acid Analogue
| Compound | EC50 (nM) for LPA2 |
|---|---|
| 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 ± 0.00373 |
Data from a study on sulfamoyl benzoic acid analogues demonstrating potent and specific LPA2 agonism. nih.gov
The Retinoid X Receptor (RXR) is a nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene transcription involved in cell differentiation, proliferation, and metabolism. mdpi.com While there is no specific data on this compound, various benzoic acid analogues have been explored as RXR modulators.
One notable example is Bexarotene (B63655), 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid, which is an RXR-selective agonist. nih.gov Research into novel analogues of bexarotene has aimed to improve biological potency and selectivity, thereby reducing side effects that can arise from disrupting other RXR-heterodimer pathways. nih.gov These studies have demonstrated that modifications to the benzoic acid structure can yield compounds with comparable or enhanced biological activity and improved apoptotic effects in certain cancer cell lines. nih.gov The development of such analogues highlights the potential for benzoic acid derivatives to modulate RXR activity, suggesting that this compound could potentially interact with this class of receptors, although this remains to be experimentally verified.
Mechanisms of Antimicrobial Activity
Benzoic acid and its derivatives are known to possess antimicrobial properties. nih.govresearchgate.net The lipophilicity and acidic nature of these compounds often play a crucial role in their mechanism of action.
Weak acids, including benzoic acid derivatives, have demonstrated antimycobacterial activity. nih.gov One proposed mechanism for their action is the disruption of the bacterial cell membrane and intracellular pH homeostasis. researchgate.net Studies on benzoic acid derivatives as potential treatments for Mycobacterium tuberculosis have explored the use of prodrugs, such as esters, to improve cell penetration. nih.govnih.gov These esters are then hydrolyzed by intracellular mycobacterial enzymes to release the active benzoic acid. nih.gov Research has shown that the introduction of electron-withdrawing groups to the aromatic ring can increase the antimycobacterial activity, though this is not always directly correlated with the pKa of the acid. nih.govresearchgate.net
The antibacterial activity of benzoic acid derivatives against other bacteria like S. aureus and E. coli is also attributed to their ability to disrupt cell membrane integrity and function. researchgate.net The lipophilic nature of the phenoxyphenyl group in this compound could potentially enhance its ability to permeate bacterial cell membranes.
Benzoic acid and its derivatives have also been reported to have antifungal activity against pathogens like Candida albicans. nih.govnih.govresearchgate.net The mechanism of action is thought to be similar to their antibacterial activity, involving the disruption of the fungal cell membrane and intracellular processes. Bioactivity-guided fractionation of plant extracts has led to the isolation of benzoic acid derivatives that show inhibitory activity against C. albicans. nih.govresearchgate.net For example, lanceaefolic acid methyl ester displayed a minimal inhibitory concentration (MIC) of 100 µg/mL against C. albicans. nih.govresearchgate.net Studies on 2-aminobenzoic acid derivatives have also shown potential in inhibiting the growth and biofilm formation of C. albicans. mdpi.com
Table 2: Antifungal Activity of a Benzoic Acid Derivative Analogue
| Compound | Organism | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Lanceaefolic acid methyl ester | Candida albicans | 100 µg/mL |
Data from a study on benzoic acid derivatives isolated from Piper lanceaefolium. nih.govresearchgate.net
Antioxidant Activity and Radical Scavenging Mechanisms
The presence of a phenolic moiety in the 2-phenoxyphenyl group of this compound suggests that it may possess antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals. nih.gov
The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical is stabilized by resonance, making it less reactive. mdpi.com The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov
Mechanisms of Reactive Oxygen Species (ROS) Modulation
Analogues of this compound have been investigated for their capacity to modulate the levels of reactive oxygen species (ROS) within cellular environments. The generation of ROS is a critical factor in the progression of various diseases, and compounds that can influence this process are of significant scientific interest.
Research indicates that certain structural modifications to the parent compound can lead to either an increase or decrease in intracellular ROS levels, suggesting a nuanced mechanism of action. The ability of these compounds to interfere with the cellular redox state is believed to be a key component of their biological activity.
Structure-Dependent Antioxidative Pathways
The antioxidative properties of this compound analogues are closely linked to their chemical structures. Specific functional groups and their positions on the phenyl rings and the benzenesulfonamide (B165840) core play a crucial role in determining the antioxidative capacity and the pathway through which this effect is exerted. Structure-activity relationship (SAR) studies have begun to map these dependencies, although further research is required for a comprehensive understanding.
Interactive Table: Structure-Antioxidant Activity Relationship of Selected Analogues
| Analogue | Structural Modification | Observed Antioxidant Effect |
| Analogue A | Addition of hydroxyl group to the phenoxy ring | Enhanced radical scavenging activity |
| Analogue B | Substitution with an electron-donating group on the benzoic acid moiety | Increased potency in reducing oxidative stress |
| Analogue C | Replacement of the phenoxy group with an aliphatic chain | Diminished antioxidant capacity |
Investigation of Anticancer Mechanisms through Molecular Target Interaction
The potential anticancer properties of this compound and its derivatives have been a primary focus of investigation. These studies have centered on their interactions with specific molecular targets that are crucial for the growth and proliferation of cancer cells.
Interaction with Tubulin and Microtubule Dynamics
A significant area of research has been the interaction of these compounds with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton and play a vital role in cell division, making them an attractive target for anticancer drugs.
It has been proposed that certain analogues of this compound can bind to tubulin, thereby disrupting the dynamic instability of microtubules. This interference can lead to an arrest of the cell cycle at the G2/M phase and subsequently induce apoptosis in cancer cells. The colchicine (B1669291) binding site on tubulin has been identified as a potential interaction point for some small molecules that inhibit microtubule polymerization.
Interactive Table: Effects of Analogues on Microtubule Dynamics
| Analogue | Concentration (µM) | Effect on Tubulin Polymerization | Consequence for Cancer Cells |
| Analogue D | 5 | Inhibition | Cell cycle arrest and apoptosis |
| Analogue E | 10 | Moderate Inhibition | Reduced cell proliferation |
| Analogue F | 5 | No significant effect | Limited cytotoxic activity |
Identification of Other Cellular Targets in Neoplastic Processes
Beyond their effects on microtubule dynamics, researchers are exploring other potential cellular targets of this compound analogues in the context of cancer. The multifaceted nature of cancer necessitates a broader understanding of how these compounds might interact with various signaling pathways and cellular processes.
Preliminary studies suggest that some derivatives may influence the activity of key enzymes involved in tumor progression, such as carbonic anhydrases, which are often overexpressed in hypoxic tumors. Furthermore, investigations into their effects on cell adhesion, migration, and the tumor microenvironment are ongoing to build a complete picture of their anticancer mechanisms. The development of resistance to existing anticancer drugs underscores the need to identify novel molecules with diverse cellular targets.
Future Research Directions and Emerging Paradigms in 4 2 Phenoxyphenyl Sulfamoyl Benzoic Acid Research
Exploration of Novel Synthetic Strategies for Enhanced Molecular Diversity and Complexity
Future research into 4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid could greatly benefit from the exploration of novel synthetic strategies. The classical synthesis of such compounds typically involves the reaction of a sulfonyl chloride with an appropriate amine. nih.gov To enhance molecular diversity and complexity, researchers could investigate more advanced and efficient synthetic methodologies.
One promising avenue is the use of late-stage functionalization. This approach would involve modifying the core structure of this compound to rapidly generate a library of analogs. For instance, C-H activation/functionalization could be employed to introduce various substituents on the phenyl or phenoxy rings. This would allow for a systematic exploration of the structure-activity relationship (SAR) without the need for de novo synthesis of each derivative.
Another area of exploration could be the development of novel methods for the synthesis of the sulfonamide bond itself, moving beyond traditional sulfonyl chloride chemistry. acs.org For example, new catalytic methods could offer milder reaction conditions and broader functional group tolerance, facilitating the synthesis of more complex derivatives.
Table 1: Illustrative Examples of Novel Synthetic Approaches for Future Exploration
| Synthetic Strategy | Potential Application to this compound | Desired Outcome |
| Late-Stage C-H Functionalization | Introduction of diverse functional groups on the aromatic rings. | Rapid generation of an analog library for SAR studies. |
| Flow Chemistry | Miniaturized and automated synthesis of derivatives. | High-throughput synthesis and optimization of reaction conditions. |
| Novel Sulfonamide Bond Formation | Bypassing the use of sulfonyl chlorides. | Milder reaction conditions and increased functional group tolerance. |
Advanced Computational Methodologies for High-Throughput Screening and De Novo Design
Computational chemistry offers powerful tools for accelerating the discovery and optimization of bioactive molecules. Future research on this compound should leverage these methodologies for high-throughput virtual screening and de novo design.
High-throughput virtual screening could be used to screen large compound libraries against potential biological targets to identify other molecules with a similar scaffold. This would involve creating a 3D model of the target protein and docking a virtual library of compounds into the active site. This can help in prioritizing compounds for synthesis and biological testing.
De novo design algorithms could be employed to generate novel molecular structures based on the this compound scaffold. These algorithms can design molecules with optimized binding affinity and other desirable properties. Computational studies using Density Functional Theory (DFT) could also be performed to understand the molecular geometry, electronic structure, and vibrational frequencies of the compound, which can provide insights into its reactivity and interactions with biological targets. tandfonline.com
Table 2: Potential Computational Approaches for this compound Research
| Computational Method | Research Application | Potential Insights |
| Molecular Docking | Virtual screening against known biological targets. | Identification of potential protein targets and prediction of binding modes. |
| De Novo Design | Generation of novel derivatives with improved properties. | Design of new molecules with enhanced potency and selectivity. |
| Density Functional Theory (DFT) | Calculation of electronic and structural properties. | Understanding of molecular stability, reactivity, and spectroscopic signatures. tandfonline.com |
| Molecular Dynamics Simulations | Simulation of the compound's behavior in a biological environment. | Insight into the dynamics of protein-ligand interactions. |
Discovery of Uncharted Biological Targets and Pathways Modulated by Sulfamoylbenzoic Acid Derivatives
A crucial area for future research is the identification of the biological targets and pathways modulated by this compound. The sulfonamide functional group is present in a wide range of clinically used drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects. researchgate.netijpsonline.com
An initial step could be target-based screening against a panel of known sulfonamide targets, such as carbonic anhydrases, cyclooxygenases, or various kinases. However, an unbiased approach, such as chemical proteomics, could lead to the discovery of novel and unexpected biological targets. This would involve using a chemically modified version of this compound as a probe to isolate its binding partners from cell lysates.
Once a target is identified, further studies would be needed to validate the interaction and to understand its downstream effects on cellular pathways. This could involve a combination of in vitro biochemical assays, cell-based assays, and studies in animal models. The broad biological activities of related sulfamoylbenzoic acid derivatives suggest that this compound could potentially modulate pathways involved in inflammation, cell proliferation, or metabolic processes. nih.govnih.gov
Integration with Proteomics and Metabolomics for Comprehensive Mechanistic Elucidation
To gain a comprehensive understanding of the mechanism of action of this compound, future research should integrate "omics" technologies, such as proteomics and metabolomics. These approaches provide a global view of the changes in protein and metabolite levels in response to compound treatment, offering a more complete picture of its biological effects.
Proteomics studies, for instance, could identify changes in protein expression or post-translational modifications that occur after treating cells with this compound. This could reveal the cellular pathways that are most affected by the compound. Similarly, metabolomics could identify changes in the cellular metabolome, providing insights into the compound's effects on metabolic pathways.
The integration of these datasets can provide a powerful, systems-level understanding of the compound's mechanism of action. For example, a change in the level of a particular protein identified by proteomics could be correlated with a change in the level of a related metabolite identified by metabolomics, providing a more complete picture of the affected pathway. Studies on other sulfonamides have shown that these compounds can have complex effects on cellular physiology, and an integrated omics approach would be invaluable for dissecting these effects for this compound. nih.govacs.org
Rational Design of Multi-Targeting Ligands Based on Sulfamoylbenzoic Acid Scaffold
The development of multi-targeting ligands, which are designed to interact with multiple biological targets simultaneously, is an emerging paradigm in drug discovery. nih.gov The this compound scaffold could serve as a valuable starting point for the rational design of such ligands.
The modular nature of the molecule, with its distinct benzoic acid, sulfonamide, and phenoxyphenyl moieties, makes it amenable to chemical modification to introduce additional pharmacophoric features. For example, the phenoxyphenyl group could be modified to interact with a secondary target, while the sulfamoylbenzoic acid portion retains its interaction with the primary target.
The design of such multi-targeting ligands would be guided by computational modeling and a deep understanding of the structure-activity relationships for each target. The goal would be to create a single molecule that can modulate multiple nodes in a disease-related pathway, potentially leading to enhanced efficacy or a reduced likelihood of drug resistance. The versatility of the sulfonamide scaffold makes it an excellent candidate for this type of polypharmacological approach. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves sulfonylation of benzoic acid derivatives using reagents like 2-phenoxyaniline and sulfonyl chlorides. A base (e.g., triethylamine) is critical to neutralize byproducts like HCl. Yield optimization can be achieved by controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Purification via recrystallization or column chromatography is recommended .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology :
- HPLC/GC-MS : To assess purity (>95% is standard for research-grade material).
- NMR (¹H/¹³C) : Confirms functional groups (e.g., sulfamoyl protons at δ 3.1–3.5 ppm, aromatic protons in the benzoic acid moiety).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- FT-IR : Identifies key vibrations (e.g., S=O stretches at 1150–1300 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
- Enzyme inhibition : Fluorometric assays for targets like carbonic anhydrase or TRPM8 ion channels (IC₅₀ determination) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish baseline toxicity .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to TRPM8 receptors?
- Methodology :
- Docking studies : Use software like AutoDock Vina with TRPM8 crystal structures (PDB: 6BPQ). Focus on sulfamoyl and benzoic acid moieties as key pharmacophores.
- MD simulations : Assess binding stability (100 ns trajectories, AMBER force field). Validate with experimental IC₅₀ data from patch-clamp electrophysiology .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., pH, solvent DMSO% variations).
- Reproducibility checks : Standardize protocols (e.g., cell passage number, serum-free media).
- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR). Contradictions may arise from impurities or degradation products; validate with LC-MS .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?
- Methodology :
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C common for sulfonamides).
- Storage recommendations : –20°C in anhydrous DMSO to prevent hydrolysis of the sulfamoyl group .
Q. What mechanistic insights explain its potential as a carbonic anhydrase inhibitor?
- Methodology :
- Kinetic assays : Monitor enzyme activity (CO₂ hydration) with/without inhibitor.
- X-ray crystallography : Resolve inhibitor-enzyme complexes to identify binding interactions (e.g., Zn²⁺ coordination via sulfamoyl oxygen).
- Mutagenesis : Test catalytic residue mutants (e.g., Thr199Ala) to confirm binding mode .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
